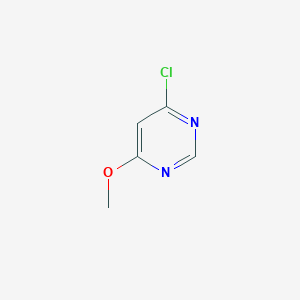







|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6](Cl)[N:5]=[CH:4][N:3]=1.[CH3:9][O-:10].[Na+]>CO>[Cl:1][C:2]1[CH:7]=[C:6]([O:10][CH3:9])[N:5]=[CH:4][N:3]=1 |f:1.2|
|


|
Name
|
|
|
Quantity
|
22.4 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=NC(=C1)Cl
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CONCENTRATION
|
|
Details
|
After concentration
|
|
Type
|
CUSTOM
|
|
Details
|
15.0 g (69.2% of theory) of yellow crystals were obtained
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=NC=NC(=C1)OC
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |